

Technical Guide: 2-Chloro Fenofibric Acid-d6

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Compound of Interest

Compound Name: 2-Chloro Fenofibric Acid-d6

Cat. No.: B585085

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro Fenofibric Acid-d6**, a deuterated analog of a fenofibrate metabolite. The document details its molecular characteristics, its primary application as an internal standard in bioanalytical assays, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Data

Quantitative data for **2-Chloro Fenofibric Acid-d6** and its corresponding non-deuterated form are summarized below. The inclusion of six deuterium atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Property	2-Chloro Fenofibric Acid-d6	2-Chloro Fenofibric Acid
Molecular Formula	C ₁₇ H ₉ D ₆ ClO ₄	C ₁₇ H ₁₅ ClO ₄
Molecular Weight	324.79 g/mol [1]	318.8 g/mol
Accurate Mass	324.1035 m/z[1]	318.0659 m/z
CAS Number	1346603-06-2[1]	61024-31-5[2]

Application in Bioanalytical Methods

2-Chloro Fenofibric Acid-d6 is primarily utilized as an internal standard in the quantitative analysis of fenofibric acid in biological matrices, such as plasma. Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric analyses. This ensures accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

The following is a representative protocol for the determination of fenofibric acid in human plasma using **2-Chloro Fenofibric Acid-d6** as an internal standard, based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

1. Sample Preparation:

- To 100 μ L of human plasma, add a known concentration of **2-Chloro Fenofibric Acid-d6** solution (internal standard).
- Precipitate proteins by adding acetonitrile.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for analysis.

2. Chromatographic Separation:

- System: Waters ACQUITY UPLC™
- Column: ACQUITY UPLC™ BEH C18 (50 x 2.1 mm, 1.7 μ m)
- Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (e.g., 35:65:0.1, v/v/v)[1].
- Flow Rate: 0.2 mL/min
- Injection Volume: 2-5 μ L

3. Mass Spectrometric Detection:

- System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Detection: Multiple Reaction Monitoring (MRM)
 - Fenofibric Acid Transition: m/z 317.1 → 230.9[1]
 - **2-Chloro Fenofibric Acid-d6** Transition: m/z 322.9 → 230.8[1]

4. Quantification:

- The concentration of fenofibric acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.



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Experimental workflow for bioanalysis.

Biological Context: Fenofibric Acid Signaling Pathway

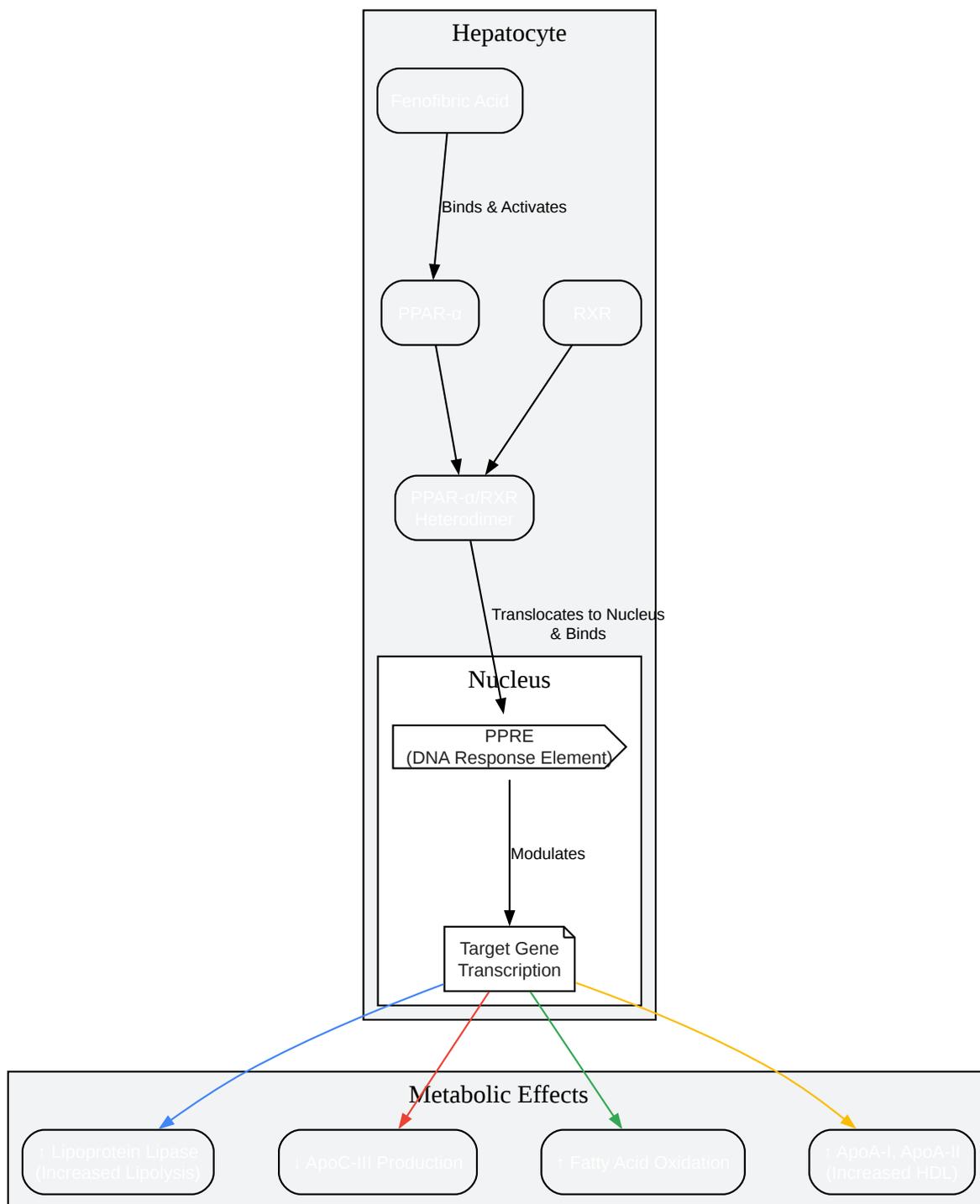
Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-lowering agent. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR- α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon entering the cell, fenofibric acid binds to and activates PPAR- α . This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR- α /RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to:

- **Increased Lipolysis:** Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins.
- **Reduced Apolipoprotein C-III (ApoC-III) Production:** ApoC-III is an inhibitor of LPL, so its reduction further enhances lipolysis.
- **Increased Fatty Acid Oxidation:** Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.
- **Increased HDL Cholesterol:** Increased production of Apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).

These transcriptional changes result in a decrease in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.



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PPAR-α signaling pathway of fenofibric acid.

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